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Compound of Interest

Compound Name:
4,5-Dimethyl-4H-1,2,4-triazole-3-

thiol

Cat. No.: B165151 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of 4,5-Dimethyl-4H-
1,2,4-triazole-3-thiol

Executive Summary
4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS No: 38942-50-6) is a heterocyclic compound of

significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of the

1,2,4-triazole scaffold, a privileged structure in drug discovery, this molecule serves as a

versatile building block for synthesizing compounds with a wide array of potential biological

activities.[4][5] This guide provides an in-depth analysis of its core molecular structure, with a

particular focus on the critical concept of thiol-thione tautomerism, which governs its reactivity

and spectroscopic properties. We will explore its physicochemical characteristics, outline a

logical synthetic pathway with mechanistic insights, and discuss its reactivity and applications,

particularly its emerging role as a building block for protein degraders.[2] This document is

intended for researchers, chemists, and drug development professionals seeking a

comprehensive understanding of this specific triazole derivative.

Core Molecular Structure and Tautomerism
The fundamental framework of the title compound is the 1,2,4-triazole ring, a five-membered

heterocycle containing three nitrogen atoms. This core is substituted with two methyl groups at

the N4 and C5 positions and a sulfur-containing functional group at the C3 position.
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The Critical Thiol-Thione Tautomerism
A defining characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric

equilibrium between the thiol form and the thione form.[6] This equilibrium is not a trivial

structural nuance; it dictates the molecule's aromaticity, hydrogen bonding capability, and

chemical reactivity.

Thiol Form (4,5-Dimethyl-4H-1,2,4-triazole-3-thiol): In this form, the proton resides on the

sulfur atom, creating a sulfhydryl (-SH) group. The triazole ring maintains a fully conjugated,

aromatic system.

Thione Form (4,5-Dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione): Here, the proton is

located on a nitrogen atom (N2) of the ring, and the C3-sulfur bond is a double bond (C=S, a

thione). In this configuration, the aromaticity of the triazole ring is disrupted.

While both forms exist, extensive spectroscopic studies on related structures have shown that

the thione tautomer is generally the predominant form, especially in the solid state and in

various solvents.[6] This preference is attributed to the greater thermodynamic stability of the

C=S double bond and associated amide-like resonance within the ring.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic signatures is essential for the

identification, purification, and characterization of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol.

Key Physicochemical Properties
The following table summarizes the key identifying and physical properties of the compound.
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Property Value Reference(s)

CAS Number 38942-50-6 [1][2][7]

Molecular Formula C₄H₇N₃S [2][7]

Molecular Weight 129.18 g/mol [7]

Appearance Solid, white to off-white powder [1]

Melting Point 210 °C [7]

Purity ≥98% (Commercially available) [1][2]

Solubility Reported as soluble in water [1]

Storage
Room temperature, under inert

atmosphere
[7]

Spectroscopic Signature Analysis
Spectroscopic analysis provides irrefutable evidence for the molecular structure and is crucial

for confirming the identity of a synthesized batch. The expected data are as follows:

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant

tautomeric form. The presence of a strong absorption band in the region of 1160-1260 cm⁻¹

is characteristic of the C=S (thione) stretching vibration.[6] A broad absorption corresponding

to an N-H stretch would be expected around 3100-3300 cm⁻¹. Conversely, a weak

absorption for the S-H (thiol) stretch between 2550-2700 cm⁻¹ would indicate the presence

of the thiol tautomer, but this is often absent or very weak, reinforcing the predominance of

the thione form.[6] Other key bands include C=N stretching around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The spectrum would clearly show two distinct singlets for the two methyl groups.

The N4-CH₃ protons would likely appear around 3.3-3.7 ppm, while the C5-CH₃ protons

would be further upfield, around 2.2-2.5 ppm. A broad singlet for the N-H proton, which is

exchangeable with D₂O, would be expected at a downfield chemical shift (typically >10

ppm).
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¹³C-NMR: The spectrum would display four signals: two for the methyl carbons and two for

the triazole ring carbons. The C=S carbon (C3) would be significantly deshielded,

appearing in the range of 165-180 ppm, providing strong evidence for the thione structure.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak

(M⁺) at m/z = 129, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Rationale
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, typically

proceeding via the cyclization of a substituted thiosemicarbazide precursor.[4][8] This approach

offers high yields and a straightforward workflow.

Recommended Synthetic Protocol
The most logical pathway involves a two-step sequence starting from 4-

methylthiosemicarbazide.

Step 1: Acylation of 4-Methylthiosemicarbazide The initial step is the N-acylation of the

unsubstituted N1 nitrogen of 4-methylthiosemicarbazide with an acetylating agent like acetic

anhydride or acetyl chloride. This forms the open-chain intermediate, 1-acetyl-4-

methylthiosemicarbazide.

Step 2: Base-Catalyzed Intramolecular Cyclization The acylthiosemicarbazide intermediate is

then treated with an aqueous base (e.g., NaOH or K₂CO₃) and heated. The basic medium

facilitates deprotonation and subsequent intramolecular nucleophilic attack of the terminal

nitrogen onto the acetyl carbonyl carbon. This is followed by dehydration to yield the stable

1,2,4-triazole ring.

Detailed Experimental Protocol:

Acylation: To a stirred solution of 4-methylthiosemicarbazide (1.0 eq) in a suitable solvent

(e.g., pyridine or THF) at 0 °C, slowly add acetic anhydride (1.1 eq). Allow the reaction to

warm to room temperature and stir for 4-6 hours until TLC analysis indicates the

consumption of the starting material.
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Work-up 1: Quench the reaction with cold water. If a precipitate forms, filter the solid, wash

with water, and dry. This solid is the 1-acetyl-4-methylthiosemicarbazide intermediate.

Cyclization: Suspend the dried intermediate in an aqueous solution of sodium hydroxide (2

M, 2.0 eq). Heat the mixture to reflux (approx. 100 °C) for 3-5 hours.

Work-up 2: Cool the reaction mixture to room temperature and carefully acidify with a mineral

acid (e.g., HCl) to a pH of ~5-6.

Isolation: The product, 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, will precipitate as a white

solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under

vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for

further purification.

4-Methylthiosemicarbazide
+ Acetic Anhydride

1-Acetyl-4-methyl-
thiosemicarbazide

Acylation Aqueous NaOH, Heat 4,5-Dimethyl-4H-1,2,4-
triazole-3-thiol

Cyclization/
Dehydration

Click to download full resolution via product page

Caption: Synthetic workflow for 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactivity and Applications in Drug
Development
The utility of this molecule as a synthetic intermediate stems from the reactivity of its functional

groups, primarily the thiol/thione moiety.

Key Reactive Center: The Thiol/Thione Group
The sulfur atom is the primary site of reactivity. In the presence of a base, the N-H proton of the

thione is readily removed, creating a potent nucleophilic thiolate anion. This anion can

participate in a variety of reactions, most commonly S-alkylation.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other

electrophiles in the presence of a base (like K₂CO₃ or NaH) proceeds efficiently to give 3-
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(alkylthio) derivatives. This reaction is a cornerstone for building molecular complexity and is

widely used to link the triazole core to other pharmacophores.[4][5]

Role as a Pharmacophore and Building Block
The 1,2,4-triazole-3-thione scaffold is a well-known pharmacophore that exhibits a broad range

of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory

properties.[4] The specific 4,5-dimethyl substitution pattern provides a defined steric and

electronic profile that can be exploited in rational drug design.

A particularly noteworthy application is its classification as a "Protein Degrader Building Block".

[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this

context, the triazole-thiol could serve as a stable, non-reactive core or linker element, or its S-

alkylated derivatives could be used to connect a warhead (ligand for a target protein) to an E3

ligase-binding moiety.

Conclusion
4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is more than a simple heterocyclic compound; it is a

precisely functionalized building block with significant potential. Its defining structural feature is

the thiol-thione tautomerism, which heavily favors the thione form and dictates its chemical and

spectroscopic behavior. Well-established synthetic routes make it readily accessible for

research. The reactivity of the thione group, particularly towards S-alkylation, combined with

the inherent biological relevance of the triazole core, positions this molecule as a valuable tool

for professionals in drug discovery, chemical biology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4,5-dimethyl-4h-1,2,4-triazole-3- Thiol at 100.00 INR at Best Price in Mumbai,
Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

2. calpaclab.com [calpaclab.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.mdpi.com/2673-401X/6/3/41
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_4_5_diethyl_4H_1_2_4_triazole_3_thiol_in_Pharmaceutical_Synthesis.pdf
https://www.mdpi.com/2673-401X/6/3/41
https://www.calpaclab.com/4-5-dimethyl-4h-1-2-4-triazole-3-thiol-min-98-5-grams/ala-d184235-5g
https://www.benchchem.com/product/b165151?utm_src=pdf-body
https://www.benchchem.com/product/b165151?utm_src=pdf-custom-synthesis
https://www.tradeindia.com/products/4-5-dimethyl-4h-1-2-4-triazole-3-thiol-c11559477.html
https://www.tradeindia.com/products/4-5-dimethyl-4h-1-2-4-triazole-3-thiol-c11559477.html
https://www.calpaclab.com/4-5-dimethyl-4h-1-2-4-triazole-3-thiol-min-98-5-grams/ala-d184235-5g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 4,5-DIMETHYL-4H-(1,2,4)TRIOZOLE-3-THIOL | 38942-50-6 [amp.chemicalbook.com]

4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and
Their Derivatives | MDPI [mdpi.com]

5. benchchem.com [benchchem.com]

6. ijsr.net [ijsr.net]

7. 4,5-DIMETHYL-4H-(1,2,4)TRIOZOLE-3-THIOL Two Chongqing Chemdad Co. ，Ltd
[chemdad.com]

8. mdpi.com [mdpi.com]

To cite this document: BenchChem. ["4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165151#4-5-dimethyl-4h-1-2-4-triazole-3-thiol-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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